molecular formula C8H12N2O B2531951 2-(oxan-3-yl)-1H-imidazole CAS No. 1243164-60-4

2-(oxan-3-yl)-1H-imidazole

Cat. No.: B2531951
CAS No.: 1243164-60-4
M. Wt: 152.197
InChI Key: ATWQXBCCYGIOPC-UHFFFAOYSA-N
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Description

2-(oxan-3-yl)-1H-imidazole is a heterocyclic compound that features both an oxane (tetrahydropyran) ring and an imidazole ring. This compound is of interest due to its unique structure, which combines the properties of both rings, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxan-3-yl)-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-hydroxyoxane with imidazole under acidic or basic conditions to facilitate the formation of the oxane-imidazole linkage. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Catalysts: Acidic catalysts like hydrochloric acid or basic catalysts like sodium hydroxide.

    Temperature: The reaction is usually carried out at elevated temperatures ranging from 60°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Raw Materials: High-purity 3-hydroxyoxane and imidazole.

    Reaction Control: Automated systems to monitor and control temperature, pH, and reaction time.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(oxan-3-yl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The oxane ring can be oxidized to form oxane derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.

    Substitution: Both the oxane and imidazole rings can undergo substitution reactions with halogens, alkyl groups, or other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like chlorine or bromine, and alkylating agents like alkyl halides.

Major Products

    Oxidation: Oxane derivatives with additional oxygen functionalities.

    Reduction: Imidazoline derivatives.

    Substitution: Halogenated or alkylated oxane-imidazole compounds.

Scientific Research Applications

2-(oxan-3-yl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antifungal or antibacterial agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(oxan-3-yl)-1H-imidazole involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors in microbial cells.

    Pathways Involved: Inhibition of enzyme activity or disruption of cell membrane integrity, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    2-(oxan-3-yl)ethanamine: Similar structure but with an ethanamine group instead of an imidazole ring.

    2-(oxan-3-yl)acetonitrile: Contains an acetonitrile group instead of an imidazole ring.

Uniqueness

2-(oxan-3-yl)-1H-imidazole is unique due to the presence of both an oxane ring and an imidazole ring, which imparts distinct chemical and biological properties. This dual-ring structure allows it to participate in a variety of chemical reactions and makes it a versatile molecule for research and industrial applications.

Properties

IUPAC Name

2-(oxan-3-yl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-2-7(6-11-5-1)8-9-3-4-10-8/h3-4,7H,1-2,5-6H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWQXBCCYGIOPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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